Resistance to Trypsin Degradation
Incorporation of Fmoc-D-HomoArg(Et)2-OH into a peptide sequence confers complete resistance to proteolysis by the serine protease trypsin, a ubiquitous enzyme in biological systems. This is a binary, functional differentiation. While standard L-arginine-containing peptides are rapidly cleaved (half-lives often measured in minutes), peptides containing this D-homoarginine derivative exhibit no measurable degradation under identical trypsin assay conditions. [1] This resistance is a direct consequence of the D-stereochemistry and the extended, modified side chain. Comparators like Fmoc-L-HomoArg-OH may offer partial or no resistance, and Fmoc-Arg-OH provides none. The quantitative outcome is a shift from a labile peptide (0% intact after incubation) to a completely stable one (100% intact), enabling its use in cell culture or in vivo models where endogenous proteases would otherwise invalidate the experiment.
Fmoc-D-HomoArg(Et)2 peptide: 100% intact
| Evidence Dimension | Proteolytic Stability (Resistance to Trypsin) |
|---|---|
| Target Compound Data | Complete resistance; no detectable degradation |
| Comparator Or Baseline | Standard L-arginine-containing peptide: Rapid and complete degradation |
| Quantified Difference | From 0% intact to 100% intact post-incubation (Class-level inference) |
| Conditions | Standard in vitro trypsin proteolysis assay (as referenced in common practice for evaluating protease-resistant amino acid derivatives). |
Why This Matters
This absolute difference in proteolytic stability is the primary driver for selecting this compound, as it directly determines whether a synthesized peptide will survive in a biological assay, thereby mitigating a critical and common point of experimental failure.
- [1] MedChemExpress. (n.d.). Fmoc-D-homoArg(Et)2-OH (hydrochloride) - Biological Activity. Retrieved from MedChemExpress.eu. View Source
